molecular formula C15H12N2O3 B2774972 N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034498-05-8

N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2774972
CAS No.: 2034498-05-8
M. Wt: 268.272
InChI Key: DIGGSUNIUSKZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring and a pyridine ring, both of which are known for their significant roles in medicinal chemistry due to their biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves the formation of the furan and pyridine rings followed by their coupling. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on both the furan and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Furanones and pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated furans and pyridines.

Scientific Research Applications

Chemistry: N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: The compound’s medicinal applications include its potential use as an antimicrobial, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways is of particular interest in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Uniqueness: N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its specific arrangement of the furan and pyridine rings and the carboxamide functional group. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(13-2-4-20-10-13)17-7-11-5-14(8-16-6-11)12-1-3-19-9-12/h1-6,8-10H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGGSUNIUSKZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN=CC(=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.